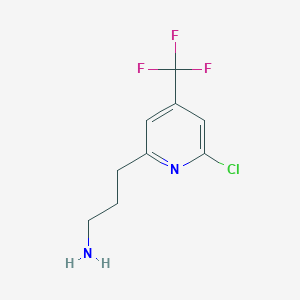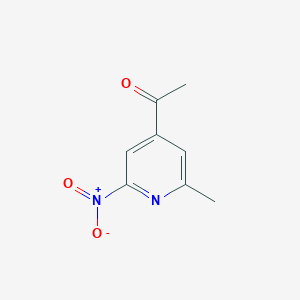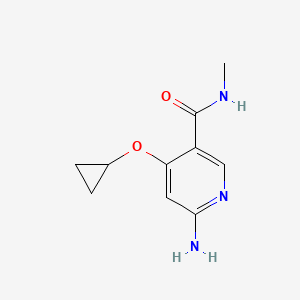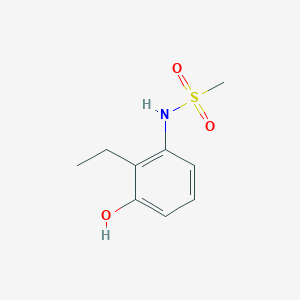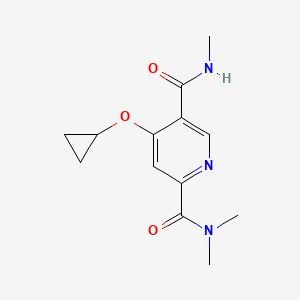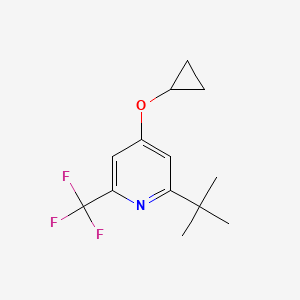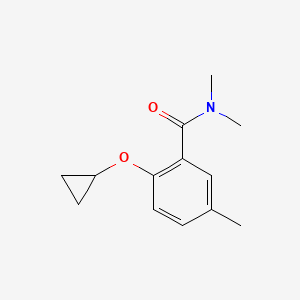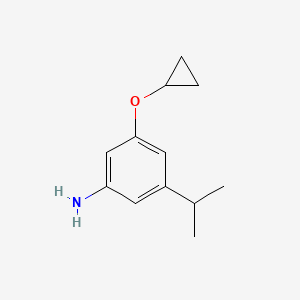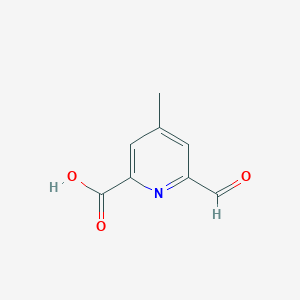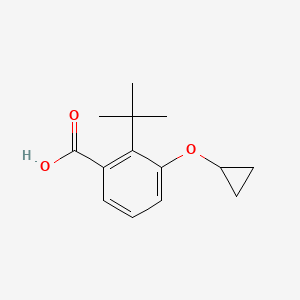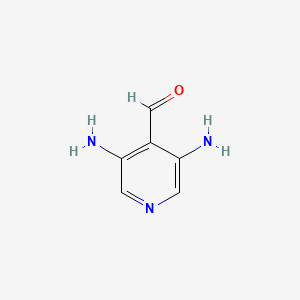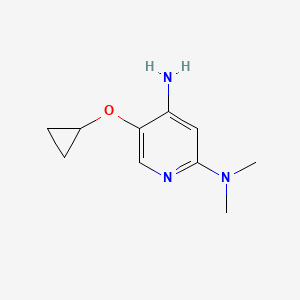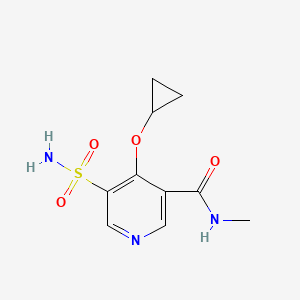
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol This compound is notable for its unique structure, which includes a cyclopropoxy group, a methyl group, and a sulfamoyl group attached to a nicotinamide core
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the sulfamoyl group is added via sulfonation. The methyl group is then attached through a methylation reaction. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to streamline the production process .
Analyse Des Réactions Chimiques
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or sulfamoyl groups are replaced by other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize the reaction outcomes .
Applications De Recherche Scientifique
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-N-methyl-2-sulfamoylnicotinamide: This compound has a similar structure but with the sulfamoyl group attached at a different position on the nicotinamide core.
N,N-Dimethyl-2-sulfamoylnicotinamide: This compound features a dimethyl group instead of a cyclopropoxy group, leading to different chemical and biological properties.
5-Cyclopropoxy-4-sulfamoylnicotinamide: Similar to the target compound but with the cyclopropoxy and sulfamoyl groups swapped in position.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H13N3O4S |
|---|---|
Poids moléculaire |
271.30 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N-methyl-5-sulfamoylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-12-10(14)7-4-13-5-8(18(11,15)16)9(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H2,11,15,16) |
Clé InChI |
UBOGKDFNNCIAIT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CN=CC(=C1OC2CC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


